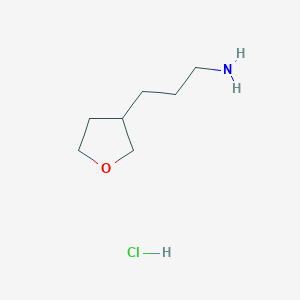

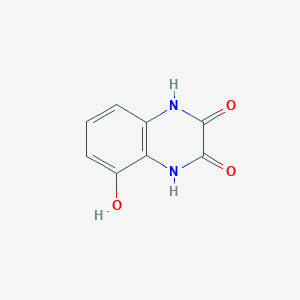

5-Hydroxychinoxalin-2,3(1H,4H)-dion

Übersicht

Beschreibung

5-Hydroxyquinoxaline-2,3(1H,4H)-dione, also known as 5-HQXD, is an organic compound with a variety of applications in scientific research. It is a potent inhibitor of many enzymes, including cytochrome P450, and has been used in the synthesis of various small molecules. 5-HQXD has been studied for its potential use in drug discovery and development, as well as its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Farbstoff-sensibilisierte Solarzellen (DSSCs)

5-Hydroxychinoxalin-2,3(1H,4H)-dion: Derivate wurden als potenzielle Sensibilisatoren in DSSCs untersucht. Diese Solarzellen sind aufgrund ihrer geringen Kosten und ihrer effizienten Umwandlung von Sonnenlicht von großem Interesse. Das Vorhandensein von Hydroxylgruppen in den Chinoxalinderivaten beeinflusst die elektrochemischen Eigenschaften der DSSCs, einschließlich der Lichtabsorptionseffizienz und der elektronischen Injektionsantriebskraft. Simulationsstudien unter Verwendung der Dichtefunktionaltheorie (DFT) und der zeitabhängigen DFT (TD–DFT)-Methode haben gezeigt, dass diese Verbindungen Elektronen effektiv in das Leitungsband des Halbleiters injizieren können, was für die Leistung von DSSCs entscheidend ist .

Optische Eigenschaften und Materialwissenschaften

Die optischen Eigenschaften von This compound-Derivaten sind empfindlich gegenüber Veränderungen in ihrer Struktur, insbesondere der Anzahl und Position der Hydroxylgruppen. Diese Eigenschaften sind für die Entwicklung neuer π-konjugierter Materialien mit verschiedenen Donor-π-Akzeptorstrukturen von Bedeutung. Solche Materialien sind unerlässlich für die Weiterentwicklung von Technologien in der organischen Elektronik und Photonik .

Elektrochemische Parameter

Im Kontext der chemischen Verfahrenstechnik sind die elektrochemischen Parameter von Chinoxalinderivaten entscheidend für die Konstruktion effizienter Energieumwandlungssysteme. Die Derivate von This compound haben gezeigt, dass sie Eigenschaften wie die Spontaneität der Farbstoffregeneration und die Kurzschlussstromdichte in DSSCs beeinflussen, die für ihre Gesamteffizienz entscheidend sind .

Molekularbiologie

Die Grenzorbitalabstände, die zwischen den höchsten besetzten Molekülorbitalen (HOMOs) und den niedrigsten unbesetzten Molekülorbitalen (LUMOs) in Chinoxalinfarbstoffen, einschließlich This compound, bestimmt werden, sind für das Verständnis von Elektronentransferprozessen unerlässlich. Diese Prozesse sind relevant in der Molekularbiologie, wo der Elektronentransfer eine Rolle bei verschiedenen biochemischen Reaktionen und Wegen spielt .

Analytische Chemie

Chinoxalinderivate können aufgrund ihrer ausgeprägten optischen und elektrochemischen Eigenschaften als analytische Reagenzien verwendet werden. Sie können bei der Detektion und Quantifizierung verschiedener Substanzen helfen, wodurch sie in der analytischen Chemie wertvoll sind .

Biochemische Analyse

Biochemical Properties

5-Hydroxyquinoxaline-2,3(1H,4H)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with quinoxaline derivatives in dye-sensitized solar cells, affecting their electrochemical properties . The nature of these interactions involves the binding of the compound to specific sites on the enzymes or proteins, leading to changes in their activity and function.

Cellular Effects

The effects of 5-Hydroxyquinoxaline-2,3(1H,4H)-dione on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in dye-sensitized solar cells, the compound’s interaction with hydroxyl groups impacts the light-harvesting efficiency and electronic injection driving force . These interactions can lead to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 5-Hydroxyquinoxaline-2,3(1H,4H)-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with hydroxyl groups in quinoxaline derivatives affects the frontier molecular orbital gaps, influencing the dye’s excitation energies and absorption spectra . These molecular interactions are crucial for understanding the compound’s mechanism of action.

Eigenschaften

IUPAC Name |

5-hydroxy-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)10-8(13)7(12)9-4/h1-3,11H,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUUIIXSWNBTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669212 | |

| Record name | 5-Hydroxy-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862270-94-8 | |

| Record name | 5-Hydroxy-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-5-hydroxy-2,3-Quinoxalinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

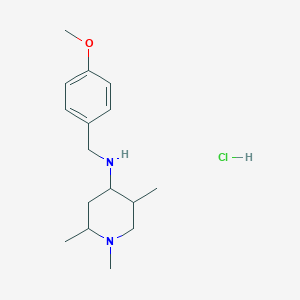

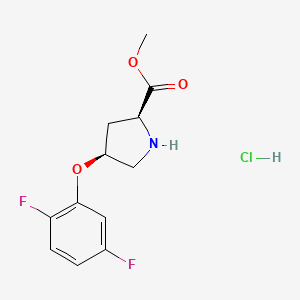

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)

![3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1391279.png)

![[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride](/img/structure/B1391287.png)

![1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride](/img/structure/B1391289.png)

![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)

![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)